molecular formula C10H21ClN2O2 B1287891 Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride CAS No. 1000796-62-2

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B1287891
CAS No.: 1000796-62-2
M. Wt: 236.74 g/mol
InChI Key: DUNAVVRRZJQGCZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS: 1000796-62-2) is a piperidine derivative widely employed as a key intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₀H₂₁ClN₂O₂, featuring a tert-butyl carbamate group at the 1-position and an amino group at the 3-position of the piperidine ring, with a hydrochloride salt enhancing its stability and solubility. Enantiomeric forms, including the (R)- and (S)-isomers, are also documented (CAS: 1263078-12-1 and 625471-18-3, respectively), highlighting the importance of stereochemistry in its applications .

Properties

IUPAC Name

tert-butyl 3-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNAVVRRZJQGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590436
Record name tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000796-62-2
Record name tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminopiperidine hydrochloride, N1-BOC protected
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Preparation Methods

Method 1: Reaction with Di-tert-butyl Dicarbonate

One efficient method for synthesizing tert-butyl 3-aminopiperidine-1-carboxylate involves the reaction of piperidine with di-tert-butyl dicarbonate. This method includes the following steps:

  • Reagents : Piperidine, di-tert-butyl dicarbonate, and a suitable base (e.g., sodium bicarbonate).

  • Procedure :

    • Mix piperidine with di-tert-butyl dicarbonate in a solvent such as dichloromethane at room temperature.
    • Add sodium bicarbonate to facilitate the reaction.
    • Stir the mixture for several hours until completion, monitored by thin-layer chromatography (TLC).
  • Yield : This method typically yields tert-butyl 3-(Boc)-aminopiperidine, which can then be hydrolyzed to obtain the free amine.

Method 2: Direct Amination

Another approach involves direct amination of 3-piperidone with tert-butyl chloroformate:

  • Reagents : 3-Piperidone, tert-butyl chloroformate, and a base such as triethylamine.

  • Procedure :

    • Dissolve 3-piperidone in an organic solvent like methanol.
    • Slowly add tert-butyl chloroformate while stirring.
    • Add triethylamine to neutralize the hydrochloric acid formed during the reaction.
  • Yield : This method can yield high purity levels of tert-butyl 3-amino-piperidine-1-carboxylate.

Method 3: Use of Protected Amines

A more advanced method utilizes protected amines:

  • Reagents : Boc-protected piperidine derivatives, acids, and bases.

  • Procedure :

    • Start with a Boc-protected piperidine derivative.
    • React with an acid chloride to introduce the carboxylic group.
    • Deprotect using an acidic solution to yield tert-butyl 3-aminopiperidine-1-carboxylic acid.
  • Yield and Purity : This method often results in compounds with high optical purity, which is critical for pharmaceutical applications.

The choice of reaction conditions greatly influences the yield and purity of tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride. Key factors include:

Parameter Optimal Conditions
Reaction Temperature Typically between 0°C to 50°C
Reaction Time Ranges from several hours to overnight
Solvent Common solvents include dichloromethane, methanol, or tetrahydrofuran
Base Sodium bicarbonate or triethylamine

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tert-butyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the nitrogen atom .

Scientific Research Applications

Medicinal Chemistry

1.1 Alzheimer's Disease Therapeutics

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride has been identified as a crucial intermediate in the synthesis of compounds aimed at treating Alzheimer's disease. Research indicates that derivatives of this compound exhibit activity against acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is often deficient in Alzheimer's patients. The patent WO2009133778A1 outlines methods for producing this compound with high yields, emphasizing its utility as a synthetic intermediate for optically active compounds related to Alzheimer's therapeutics .

1.2 Antiviral Activity

Studies have shown that derivatives of this compound may possess antiviral properties. In vitro assays have demonstrated that certain derivatives exhibit activity against viruses by inhibiting viral replication processes. This suggests potential applications in developing antiviral medications, particularly for conditions where existing treatments are ineffective .

Organic Synthesis

2.1 Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures. Its ability to form stable intermediates allows chemists to explore diverse synthetic pathways. For example, it can be utilized in the synthesis of various piperidine derivatives, which are valuable in medicinal chemistry for their biological activities .

2.2 Reaction Conditions and Yields

In practical applications, this compound has been successfully employed under various reaction conditions to yield specific products efficiently. For instance, reactions involving this compound have demonstrated high yields when combined with suitable bases and solvents, making it an attractive option for large-scale synthesis .

Case Studies

3.1 Synthesis of Anticancer Agents

A notable case study involves the synthesis of novel anticancer agents derived from this compound. Researchers have reported that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines, highlighting the compound's potential in developing targeted cancer therapies.

3.2 Neuroprotective Agents

Another study explored the neuroprotective effects of compounds synthesized from this compound. These compounds showed promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases beyond Alzheimer's.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The molecular targets include enzymes involved in nitrogen metabolism and signaling pathways .

Comparison with Similar Compounds

Table 1: Stereochemical Variants

Compound Name CAS Number Key Feature Application Example
(R)-tert-butyl 3-aminopiperidine-1-carboxylate 1263078-12-1 R-configuration at C3 Br-PBTC synthesis
(S)-tert-butyl 3-aminopiperidine-1-carboxylate 625471-18-3 S-configuration at C3 Chiral intermediate

Substituent-Modified Analogs

A. Benzyl-Protected Analogs

  • Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1) replaces the tert-butyl group with a benzyl carbamate.
  • Benzyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS: 1330763-68-2) shares the 3-amino group but uses a benzyl-protecting group, which may alter solubility and metabolic stability compared to tert-butyl derivatives .

B. Guanidino-Functionalized Derivatives

  • tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CymitQuimica, 2025) introduces a guanidino group at the 4-position, enhancing basicity and hydrogen-bonding capacity. This modification is advantageous in designing protease inhibitors or kinase-targeting drugs .

Table 2: Substituent-Driven Comparisons

Compound Name Substituent Key Property Change Potential Application
Benzyl 4-aminopiperidine-1-carboxylate Benzyl carbamate Lower steric hindrance Hydrogenolysis-sensitive intermediates
tert-Butyl 4-guanidinopiperidine-1-carboxylate HCl 4-guanidino group Increased basicity Enzyme inhibitor design

Biological Activity

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride, a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a tert-butyl group, an aminopiperidine moiety, and a carboxylate group. The synthesis typically involves protecting the amino group followed by the introduction of the tert-butyl group using reagents like tert-butyl chloroformate under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, often in the presence of bases such as triethylamine to neutralize hydrochloric acid produced during the reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can function as either an inhibitor or an activator depending on the specific biological context. For instance, it has been noted for its role in modulating enzyme mechanisms, particularly those involved in central nervous system functions .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several important enzymes. For example, it has been studied as an inhibitor of calmodulin-dependent kinase (CaMK), which plays a significant role in multiple cellular processes including metabolism and cell proliferation. Enhanced expression of CaMK is associated with various cancers, making inhibitors like this compound valuable for therapeutic development .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, one study assessed its impact on human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. Results indicated minimal cytotoxic effects at concentrations up to 10 µM, suggesting a favorable safety profile while maintaining potential efficacy against tumor cells .

Case Study 1: Inhibition of CaMK1D

A study focused on the discovery of selective inhibitors for CaMK1D found that derivatives of this compound demonstrated significant binding affinity and selectivity towards this kinase. The structure-activity relationship (SAR) analysis revealed that modifications in the primary amine region significantly influenced inhibitory potency .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of piperidine derivatives, including this compound. The compound was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin. This suggests that structural modifications can enhance biological activity against cancer cells .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

Compound NameBiological ActivitySelectivity/Inhibition Profile
Tert-butyl 3-aminopiperidine-1-carboxylate HClInhibits CaMK1D; low cytotoxicityHigh selectivity towards CaMK kinases
Tert-butyl 4-aminopiperidine-1-carboxylateSimilar structure; different reactivityLess effective against CaMK compared to HCl
Tert-butyl 3-aminopiperidine-1-carboxylate methyl esterAffects solubility; varied reactivityLower potency than HCl derivative

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride?

The compound is typically synthesized via a multi-step process involving:

  • Coupling reactions : Use of carbodiimide-based reagents like EDCI/HOBt with DIPEA to activate carboxylic acid intermediates (e.g., coupling with indole derivatives) .
  • Deprotection : Removal of the tert-butyl group using hydrochloric acid to yield the hydrochloride salt .
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization to isolate the product . Example protocol: A mixture of 7-bromobenzo[b]thiophene-2-carboxylic acid, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, EDCI, HOBt, and DIPEA in DMF reacts at room temperature, followed by deprotection .

Q. How is this compound characterized in research settings?

Standard analytical methods include:

  • NMR spectroscopy : For structural confirmation of the piperidine ring and tert-butyl group .
  • HPLC : To assess purity (>95% is typical for research-grade material) .
  • X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying stereochemistry .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Hydrochloride salts are generally water-soluble but may require polar aprotic solvents (e.g., DMF, DMSO) for reactions .
  • Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl ester or degradation of the amine group .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of tert-butyl 3-aminopiperidine-1-carboxylate with aromatic acids?

  • Reagent selection : EDCI/HOBt or HATU improves coupling efficiency compared to DCC due to reduced side reactions .
  • Solvent choice : Anhydrous DMF or dichloromethane minimizes ester hydrolysis .
  • Stoichiometry : Use 1.2 equivalents of the carboxylic acid component to drive the reaction to completion .

Q. What strategies are effective for resolving enantiomers of tert-butyl 3-aminopiperidine-1-carboxylate derivatives?

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose-based columns) .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • SHELX refinement : For confirming absolute configuration in crystallized samples .

Q. How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Steric protection : The tert-butyl group shields the amine from undesired nucleophilic attacks during multi-step syntheses .
  • Controlled deprotection : Acidic conditions (e.g., HCl in dioxane) selectively remove the tert-butyl group without affecting other functional groups .

Q. What analytical challenges arise in detecting impurities or byproducts in synthesized batches?

  • LC-MS : Identifies low-abundance impurities (e.g., hydrolyzed ester or alkylation byproducts) .
  • TGA/DSC : Assess thermal stability and detect residual solvents .
  • Quantitative NMR : Validates purity when chromatographic methods lack resolution .

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